![molecular formula C7H13NO2 B2896544 2-[Cyclobutyl(methyl)amino]acetic acid CAS No. 1497315-37-3](/img/structure/B2896544.png)

2-[Cyclobutyl(methyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

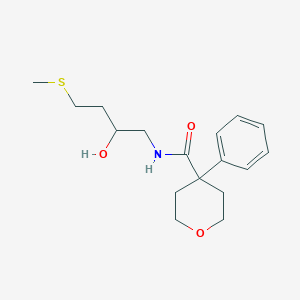

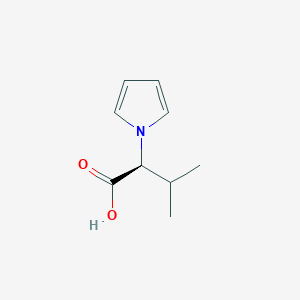

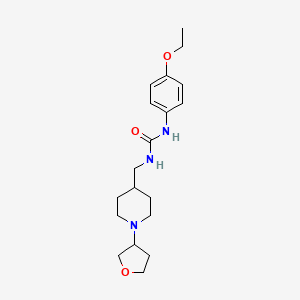

“2-[Cyclobutyl(methyl)amino]acetic acid” is a compound with the molecular formula C7H13NO2 . It is also known as Glycine, N-cyclobutyl-N-methyl- .

Molecular Structure Analysis

The molecular structure of “2-[Cyclobutyl(methyl)amino]acetic acid” can be represented by the InChI code: 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) . This indicates that the compound contains 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of “2-[Cyclobutyl(methyl)amino]acetic acid” is 143.18 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Scientific Research Applications

Synthesis and Characterization

- Synthesis of Cyclobutane Analogues : A study by Yin et al. (2009) focused on synthesizing 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid) using α-pinene as a raw material. This compound was further reacted with substituted aniline to produce derivatives with cyclobutane moiety, highlighting the compound's versatility in synthetic organic chemistry (Yan‐bai Yin et al., 2009).

Biochemical Applications

- Investigating Molecular Interactions : The study by Herrmann et al. (2006) demonstrated the crucial role of a single glutamic acid residue in the cytotoxic activity of cycloviolacin O2, a cyclic plant protein. This research illustrates the application of cyclobutane-containing compounds in probing and understanding protein-protein interactions and their impact on cytotoxicity (A. Herrmann et al., 2006).

Pharmacological Research

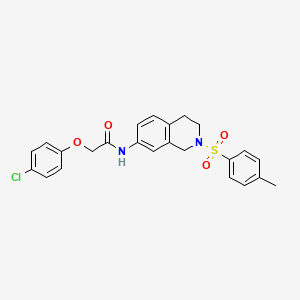

- Antimicrobial Studies : Koparir et al. (2011) prepared {[4-(3-methyl-3-aryl(mesityl-phenyl-tetralino)cyclobutyl)-1,3-thiazol-2-yl]amino}(aryl)methyl-phosphinic acids and evaluated them for antimicrobial activity. This study showcases the potential of cyclobutane derivatives in developing new antimicrobial agents, with some compounds showing significant activity (P. Koparir et al., 2011).

Analytical Chemistry Applications

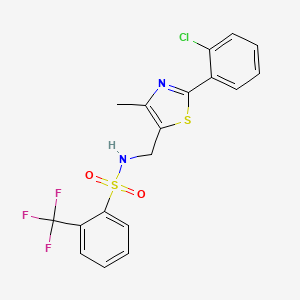

- Gas Chromatography–Mass Spectrometry (GC-MS) : Zaikin and Luzhnov (2002) proposed cycloalkylcarbonyl derivatives for the determination of amino acid methyl esters by GC-MS. These derivatives form symmetric peaks and exhibit detailed fragmentation mechanisms under electron ionization conditions, enhancing the analytical capabilities of GC-MS for amino acid analysis (V. Zaikin & V. V. Luzhnov, 2002).

Future Directions

Mechanism of Action

Mode of Action

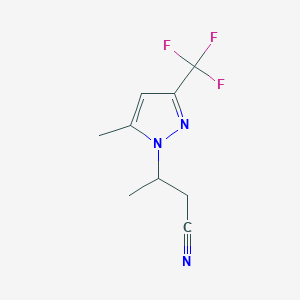

Based on its structure, it may undergo various chemical reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .

Biochemical Pathways

It may be involved in the synthesis of other complex molecules through reactions such as the suzuki–miyaura coupling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[Cyclobutyl(methyl)amino]acetic acid . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets.

properties

IUPAC Name |

2-[cyclobutyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(5-7(9)10)6-3-2-4-6/h6H,2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQBSGYZQHUSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Cyclobutyl(methyl)amino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate](/img/structure/B2896464.png)

![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)

![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)

![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)